molecular formula C7H8N4O3 B2635880 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1408327-48-9

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B2635880
CAS No.: 1408327-48-9
M. Wt: 196.166
InChI Key: UCMRDSZKWYVAJE-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” is a chemical with the molecular formula C7H8N4O3 . It is also known by other synonyms such as “5-METHYL-2-NITRO-6,7-DIHYDROPYRAZOLO [1,5-A]PYRAZIN-4 (5H)-ONE” and "1408327-48-9" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H8N4O3/c1-9-2-3-10-5(7(9)12)4-6(8-10)11(13)14/h4H,2-3H2,1H3" . The Canonical SMILES representation is "CN1CCN2C(=CC(=N2)N+[O-])C1=O" . These codes provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 196.16 g/mol . It has a topological polar surface area of 84 Ų . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 .

Scientific Research Applications

Synthesis and Structural Analysis

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one and its derivatives have been synthesized through various chemical reactions, exploring their potential in scientific research. For instance, novel 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized, characterized, and their inhibitory effects on A549 cell growth were investigated, showing that all compounds had almost inhibitory effects on the growth of A549 cells (Xie et al., 2008). Additionally, a concise synthesis of a tetrahydropyrazolopyrazine building block was described, providing a straightforward method for preparing this compound in high yield, which is crucial for further pharmaceutical and material science research (Shu et al., 2012).

Biological Evaluation

The synthesized compounds have been subject to preliminary biological evaluation, particularly in cancer research. For example, a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and evaluated for their potential against A549 lung cancer cells. The study revealed that these compounds could inhibit the growth of A549 cells in dosage- and time-dependent manners, with certain derivatives exhibiting significant inhibitory effects, suggesting their potential as agents in cancer therapy (Zhang et al., 2008).

Chemical Properties and Reactions

The chemical properties and reactions of these compounds have been extensively studied, providing insights into their reactivity and potential applications in materials science or as intermediates in organic synthesis. For example, the basicity of 1-nitroaryl-4,5-dihydropyrazoles was investigated, contributing to a better understanding of their chemical behavior and potential uses in different scientific domains (Alkorta et al., 2000).

Safety and Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . More specific safety and hazard information may be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The compound has been investigated as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia . This suggests potential future directions in the development of treatments for neurological disorders.

Properties

IUPAC Name

5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-9-2-3-10-5(7(9)12)4-6(8-10)11(13)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRDSZKWYVAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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